NITROMIFENE
Overview
Description
Nitromifene is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. It was developed under the code names CI-628, CN-5518, and CN-55945. This compound is a mixture of (E)- and (Z)-isomers that possess similar antiestrogenic activity. Despite its potential, it was never marketed .
Preparation Methods
The synthesis of nitromifene involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the reaction of 4-methoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the final product .
Industrial production methods for this compound are not well-documented, likely due to its status as an unmarketed drug. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Nitromifene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a SERM, it has been used in studies to understand the structure-activity relationships of estrogen receptor modulators.
Biology: It has been used in research to study its effects on estrogen receptors and its potential as an antiestrogenic agent.
Medicine: Although never marketed, nitromifene has been investigated for its potential use in treating estrogen receptor-positive cancers.
Mechanism of Action
Nitromifene exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antagonistic activity is due to its ability to dissociate from the estrogen receptor 250-fold faster than estradiol. This rapid dissociation may contribute to its antiestrogenic effects .
Comparison with Similar Compounds
Nitromifene is similar to other SERMs such as tamoxifen, nafoxidine, and clomifene. These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example:
Tamoxifen: Widely used in the treatment of breast cancer.
Nafoxidine: Investigated for similar applications but not widely used.
Clomifene: Used primarily in the treatment of infertility.
This compound’s uniqueness lies in its rapid dissociation from the estrogen receptor, which may offer distinct advantages in certain therapeutic contexts .
Properties
IUPAC Name |
1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKMXUFMHOCZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864271 | |
Record name | 1-(2-{4-[(E)-1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy}ethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10448-84-7 | |
Record name | Nitromifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10448-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NITROMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FS1NJ6Q8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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